molecular formula C3H5ClN2 B072265 Imidazole hydrochloride CAS No. 1467-16-9

Imidazole hydrochloride

Cat. No. B072265
CAS RN: 1467-16-9
M. Wt: 104.54 g/mol
InChI Key: JDIIGWSSTNUWGK-UHFFFAOYSA-N
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Description

Synthesis Analysis

Imidazole hydrochloride can be synthesized through various methods, including the use of imidazole-1-sulfonyl azide hydrochloride as a diazotransfer reagent. This reagent is effective in converting primary amines into azides and activated methylene substrates into diazo compounds. It can be prepared in a one-pot reaction from inexpensive materials, is shelf-stable, and is conveniently crystalline (Goddard-Borger & Stick, 2007). Another synthesis route uses imidazole hydrochloride as a promoter in the synthesis of 2,3-disubstituted-4(3H)-quinazolinone, showcasing its role in promoting multicomponent reactions (Wang et al., 2023).

Molecular Structure Analysis

The molecular structure of imidazole hydrochloride derivatives is crucial for their reactivity and applications. Studies on hydrochloride crystals based on imidazole derivatives reveal their structural and magnetic properties, where the molecular structure influences the magnetic susceptibility and behavior of the compounds (Yong, Zhang, & She, 2013).

Chemical Reactions and Properties

Imidazole hydrochloride is involved in diverse chemical reactions, such as the regioselective synthesis of imidazoles promoted by selenium dioxide in a basic environment, demonstrating the compound's versatility in organic synthesis (Padala et al., 2016). The reactivity of imidazole hydrochloride with 2-oxoaldehydes highlights its role in facilitating regioselectivity and functional core structure formation in the generated imidazoles.

Physical Properties Analysis

The physical properties of imidazole hydrochloride, such as its crystalline form and shelf stability, are important for its handling and storage. These properties enable its widespread use as a reagent in chemical synthesis, as exemplified by the preparation of diazotransfer reagents (Goddard-Borger & Stick, 2007).

Chemical Properties Analysis

The chemical properties of imidazole hydrochloride, including its role as a Brönsted acid and its ability to promote various chemical reactions, are crucial for its application in organic synthesis. Its capacity to act as a promoter in the synthesis of quinazolinones from o-aminobenzoic acid and DMF derivatives illustrates its utility in enhancing reaction efficiency and functional group tolerance (Wang et al., 2023).

Scientific Research Applications

  • Medicine and Pharmacology

    • Imidazole and its derivatives have a wide range of biological and pharmacological activities . They play a pivotal role in the synthesis of biologically active molecules , such as anticancer, anti-aging, anticoagulant, anti-inflammatory, antimicrobial, anti-tubercular, antidiabetic, antimalarial, antiviral drugs, and enzyme inhibitors . They also act as selective plant growth regulators, fungicides, herbicides, and therapeutic agents .
  • Synthetic Chemistry

    • Imidazole derivatives are used in synthetic chemistry . There are several approaches for the synthesis of substituted imidazoles by condensation , ring cyclization , oxidation conversion , solid face analysis , flash vacuum pyrolysis , microreactor and ionic liquid promoted technique . In most cases, tri and tetra-substituted imidazoles are synthesized by three or four components of cyclo-condensation of 1,2-diketones, ammonium acetate with aldehydes, and anilines using a variety of different catalysts under efficient green method or solvent-based conditions .
  • Industry

    • Imidazole has found use as a corrosion inhibitor in various industries, particularly in copper and its alloys . It is used as a curing agent for epoxy resins, serving an essential role in the production of printed circuit boards . In the photographic industry, it is used as a stabilizer .
  • Catalysis

    • Imidazole derivatives are applied in different fields of study including sensors, catalysis and electrocatalysis . Nowadays, green chemistry and organometallic catalysis have extended the application of imidazoles as ionic liquids and N -heterocyclic carbenes (NHCs) .
  • Water Treatment

    • Imidazole has found use as a corrosion inhibitor in various industries, particularly in copper and its alloys . This makes it valuable in water treatment processes where corrosion of pipes and equipment can be a significant issue.
  • Electronics Industry

    • Imidazole is used as a curing agent for epoxy resins, serving an essential role in the production of printed circuit boards . This is particularly important in the electronics industry.
  • Photographic Industry

    • In the photographic industry, imidazole is used as a stabilizer . This helps to enhance the quality and longevity of photographic images.
  • Organic Synthesis

    • Imidazole derivatives have become more popular due to the demand for environmentally friendly methods in chemical organic synthesis . There are several approaches for the synthesis of substituted imidazoles by condensation, ring cyclization, oxidation conversion, solid face analysis, flash vacuum pyrolysis, microreactor and ionic liquid promoted technique .
  • Catalysis

    • Imidazole derivatives are applied in different fields of study including sensors, catalysis and electrocatalysis . Nowadays, green chemistry and organometallic catalysis have extended the application of imidazoles as ionic liquids and N -heterocyclic carbenes (NHCs) .
  • Biological Activities

    • Imidazole and its derivatives have a wide range of biological activities . They play a pivotal role in the synthesis of biologically active molecules , such as anticancer, anti-aging, anticoagulant, anti-inflammatory, antimicrobial, anti-tubercular, antidiabetic, antimalarial, antiviral drugs, and enzyme inhibitors . They also act as selective plant growth regulators, fungicides, herbicides, and therapeutic agents .
  • Green Chemistry and Organometallic Catalysis

    • Nowadays, green chemistry and organometallic catalysis have extended the application of imidazoles as ionic liquids and N -heterocyclic carbenes (NHCs) . Therefore, imidazole derivatives have become more popular due to the demand for environmentally friendly methods in chemical organic synthesis .
  • Regiocontrolled Synthesis

    • Recent advances have been made in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .

Safety And Hazards

Imidazole hydrochloride is harmful if swallowed and causes severe skin burns and eye damage . It may also damage fertility or the unborn child . It is advised to obtain special instructions before use, do not handle until all safety precautions have been read and understood, use personal protective equipment as required, and do not breathe dust, fume, gas, mist, vapors, and spray .

Future Directions

The imidazole-based drug discovery and development is an attractive topic and draws more and more researchers to engage in this research area . An increasing number of imidazole and benzimidazole derivatives have been explored and related research is ongoing with infinite potentiality .

properties

IUPAC Name

1H-imidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H4N2.ClH/c1-2-5-3-4-1;/h1-3H,(H,4,5);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDIIGWSSTNUWGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80932890
Record name 1H-Imidazole--hydrogen chloride (1/1)
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Molecular Weight

104.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

White hygroscopic powder; [Sigma-Aldrich MSDS]
Record name Imidazole hydrochloride
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Product Name

Imidazole hydrochloride

CAS RN

1467-16-9
Record name Imidazolium chloride
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Record name 1H-Imidazole--hydrogen chloride (1/1)
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Record name 1H-Imidazole, hydrochloride (1:1)
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Record name IMIDAZOLE HYDROCHLORIDE
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